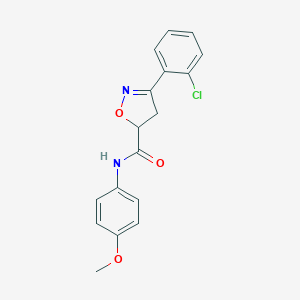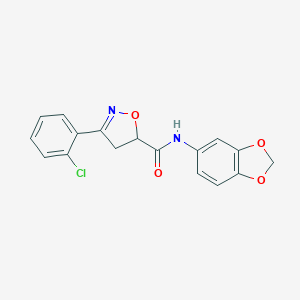methanone](/img/structure/B318134.png)
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorinated methylphenyl group and an isoxazolyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution on the Piperazine Ring: The piperazine ring is functionalized by introducing the 5-chloro-2-methylphenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the isoxazolyl carbonyl group with the substituted piperazine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine ring or the isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors in the central nervous system.
Enzymes: It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Ion Channels: The compound could influence the function of ion channels, affecting cellular signaling and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)piperazine: A structurally similar compound with a chlorophenyl group on the piperazine ring.
1-(4-Methylphenyl)piperazine: Another related compound with a methylphenyl group on the piperazine ring.
1-(3-Isoxazolyl)piperazine: A compound with an isoxazolyl group on the piperazine ring.
Uniqueness
[4-(5-chloro-2-methylphenyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a chlorinated methylphenyl group and an isoxazolyl carbonyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C21H20ClN3O2 |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-7-8-17(22)13-19(15)24-9-11-25(12-10-24)21(26)18-14-20(27-23-18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
RXFNPPKNKBCWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B318051.png)
![4-(2-{[Benzyl(methyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B318054.png)


![4-{[3-(2-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B318058.png)

![1-{[3-(2-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B318060.png)




![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B318068.png)

![4-Ethyl 2-methyl 5-({[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B318072.png)
